2-Fluorobenzoyl cyanide
Overview
Description
2-Fluorobenzoyl cyanide is a highly reactive and toxic compound belonging to the family of benzoyl cyanide derivatives. It has a molecular formula of C8H4FNO and a molecular weight of 149.12 g/mol. This compound typically appears as a yellow to brown sticky oil that can solidify or remain liquid. It is known for its significant reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with sodium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzoyl cyanide undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and oxidation. Its reactivity is primarily attributed to the presence of the cyano group and the fluorine atom on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the cyano group with other nucleophiles.
Electrophilic Addition: Reagents like bromine or chlorine can add to the benzene ring, facilitated by the electron-withdrawing effects of the cyano and fluorine groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.
Major Products Formed: The major products formed from these reactions include substituted benzoyl cyanides, halogenated derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluorobenzoyl cyanide has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound is explored for its potential in drug discovery, particularly in designing molecules with enhanced bioactivity and selectivity.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-fluorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various derivatives. Additionally, the fluorine atom’s presence influences the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Benzoyl Cyanide: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
2-Chlorobenzoyl Cyanide: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Fluorobenzoyl cyanide’s uniqueness lies in the presence of the fluorine atom, which significantly influences its chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Its distinct reactivity profile allows for the formation of unique derivatives not easily accessible with other benzoyl cyanide analogs .
Properties
IUPAC Name |
2-fluorobenzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519454 | |
Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-41-4 | |
Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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